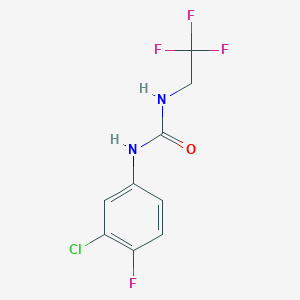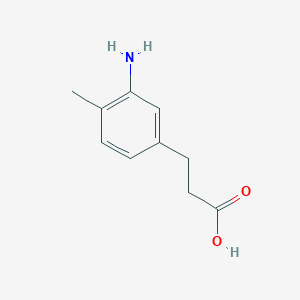
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea
説明
1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)-urea, more commonly known as CF3-urea, is a synthetic compound of great interest to the scientific community due to its potential applications in research. In
科学的研究の応用
CF3-urea has been used in a number of scientific research applications, including the study of enzyme inhibition, protein folding, and drug design. It has also been used in the study of the structure and function of proteins, as well as drug delivery systems. Additionally, CF3-urea has been used in the development of new materials, such as polymers, for use in medical and industrial applications.
作用機序
CF3-urea acts as an inhibitor of enzymes, such as cytochrome P450 and proteases. It also binds to proteins, altering their structure and function. Additionally, CF3-urea has been found to interact with DNA, which can lead to changes in gene expression and regulation.
Biochemical and Physiological Effects
CF3-urea has been found to affect a number of biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as the activity of proteases involved in the degradation of proteins. Additionally, CF3-urea has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
The use of CF3-urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is available in a pure form. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to the use of CF3-urea in laboratory experiments. It is not very soluble in water, which can limit its use in some experiments. Additionally, its effects on enzymes and proteins can be difficult to predict, which can make it difficult to accurately interpret the results of experiments that involve CF3-urea.
将来の方向性
Due to its potential applications in research, CF3-urea has a number of future directions. It could be used to develop new drugs and materials, as well as to study the structure and function of proteins. Additionally, it could be used to study the effects of environmental toxins on enzymes and proteins, as well as to develop new methods for drug delivery. Finally, CF3-urea could be used to study the effects of gene expression and regulation, as well as to develop new methods for gene therapy.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4N2O/c10-6-3-5(1-2-7(6)11)16-8(17)15-4-9(12,13)14/h1-3H,4H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPIJCZWYYSVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)



![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)


![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)